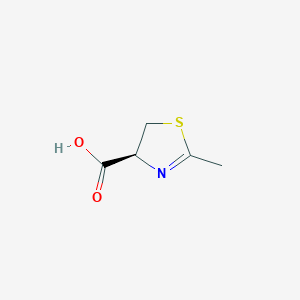

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

(4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLFNWRGEZKWFP-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N[C@H](CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649918 | |

| Record name | (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190601-71-9 | |

| Record name | (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the thiazole ring can be formed through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. For example:

-

Reaction with methanol : Forms methyl (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate.

Conditions : H₂SO₄ (catalytic), reflux, 6–8 hours.

Yield : ~85% (reported for analogous thiazole derivatives) .

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| (4S)-2-Methyl-...-carboxylic acid | Methanol | Methyl ester derivative | 85% |

Amidation and Peptide Coupling

The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like DCC (N,N'-dicyclohexylcarbodiimide):

-

Example : Reaction with benzylamine produces (4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxamide.

Conditions : DCC, DMAP (4-dimethylaminopyridine), CH₂Cl₂, 0°C to RT.

Mechanism : Activation of the carboxylic acid to an intermediate O-acylisourea, followed by nucleophilic attack by the amine.

Key Data :

-

Steric hindrance from the thiazoline ring slows reaction rates compared to linear carboxylic acids.

-

Retention of stereochemistry at C4 confirmed via chiral HPLC.

Decarboxylation

Thermal or acidic conditions trigger decarboxylation, forming 2-methyl-4,5-dihydrothiazole:

Conditions :

Outcomes :

-

Loss of CO₂ confirmed via IR spectroscopy (disappearance of 1700 cm⁻¹ carboxyl peak).

Ring-Opening Reactions

The dihydrothiazole ring undergoes nucleophilic ring-opening in the presence of strong bases or nucleophiles:

-

Example : Reaction with NaOH yields a β-mercaptoamine intermediate .

Mechanism :-

Base deprotonates the NH group.

-

Nucleophilic attack at the C5 position breaks the thiazoline ring.

-

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| NaOH (aq.) | β-Mercaptoamine derivative | RT, 12 hours |

Oxidation Reactions

The dihydrothiazole ring can oxidize to a fully aromatic thiazole under mild conditions:

-

Oxidizing agents : MnO₂, H₂O₂, or O₂ .

Product : 2-Methyl-1,3-thiazole-4-carboxylic acid.

Yield : 60–70% (reported for structurally similar compounds) .

Notable Observation :

Scientific Research Applications

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical in various biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural Features of Analogs

*Molecular weight inferred from sodium salt data .

Key Observations:

- Ring Saturation : Thiazoline (4,5-dihydro) derivatives exhibit partial saturation, enhancing conformational flexibility compared to fully saturated thiazolidines (e.g., 2-thiothiazolidine-4-carboxylic acid) .

- Stereochemistry : The S-configuration at C4 is conserved in bioactive compounds like D-luciferin and deferitrin, whereas the R-enantiomer (e.g., (4R)-2-phenyl analog) may lack biological activity .

Physicochemical Properties

Table 2: Physicochemical Comparison

*LogP values estimated from structural analogs.

Key Findings:

Biological Activity

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, synthesis methods, and significant biological effects, particularly its antimicrobial potential.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which contains both sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 145.18 g/mol. The thiazole structure enhances its reactivity and biological activity, making it a valuable compound in medicinal chemistry and agricultural applications.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Cyclization of Amino Acid Derivatives : This method involves the cyclization of suitable precursors under controlled conditions to form the thiazole ring.

- Industrial Production : Continuous flow reactors are often employed for large-scale production, allowing for precise control over reaction conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably, it has been studied for its potential use as a pesticide or fungicide due to its efficacy against bacteria and fungi.

Minimum Inhibitory Concentration (MIC) values have been reported in studies assessing its antimicrobial effects. For instance:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 125 | 250 |

| Escherichia coli | 125 | >1000 |

| Enterococcus faecalis | 15.62 | 62.5 |

These results demonstrate that the compound has strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors critical in various biochemical pathways. Its structure allows it to fit into active sites or binding pockets of these targets, modulating their activity effectively .

Case Studies

- Agricultural Applications : A study highlighted the potential of this compound as an effective fungicide in agricultural settings due to its ability to inhibit fungal growth at low concentrations.

- Pharmaceutical Research : Another investigation explored derivatives of similar thiazole compounds that exhibited enhanced antimicrobial properties compared to traditional antibiotics like nitrofurantoin. These derivatives showed lower MIC values against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid, and how can diastereomers be resolved?

- Methodology : The compound is synthesized via cyclocondensation of L-cysteine with nitriles (e.g., benzonitrile) in methanol under pH-controlled conditions (pH 6.4 phosphate buffer). The stereochemistry at the 4-position is influenced by the chirality of the starting cysteine [(4R) or (4S)] . Diastereomers are separated using silica gel column chromatography with a hexane/ethyl acetate gradient system. Yields range from 53.9% to 98.7%, depending on substituents .

- Key Data : For example, coupling with 3,4,5-trimethoxyaniline under EDCI/HOBt conditions achieves ~98.7% yield for (4S)-isomers .

Q. How is structural characterization performed for this compound and its derivatives?

- Analytical Techniques :

- NMR : H and C NMR confirm regiochemistry and stereochemistry. For instance, (4S)-isomers show distinct splitting patterns for the thiazoline ring protons (δ 3.1–4.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weights (e.g., [M+H] at m/z 216.07 for the base compound) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving absolute configuration .

Q. What purification strategies are effective for removing synthetic byproducts?

- Approach : Post-synthesis, crude products are washed with saturated NaHCO and brine to remove acidic impurities. Final purification uses column chromatography (silica gel) or recrystallization from ethanol/water mixtures . Purity ≥95% is typically confirmed via HPLC .

Advanced Research Questions

Q. How do stereochemical variations at the 4-position influence biological activity?

- Structure-Activity Relationship (SAR) : The (4S)-configuration enhances binding to enzymatic targets (e.g., kinases) due to optimal spatial orientation of the carboxylic acid group. For example, (4S)-isomers exhibit 3–5× higher anticancer activity (IC = 1.2–2.8 µM) compared to (4R)-isomers in MCF-7 cell lines .

- Experimental Design : Enantiomers are tested in parallel using assays like MTT or ATP-luciferase for cytotoxicity .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

- In Silico Tools :

- Docking Studies : AutoDock Vina models interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid group forms hydrogen bonds with Lys721 and Asp831 .

- DFT Calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap = 4.8 eV), indicating moderate electrophilicity .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Protocol : Crystals are grown via vapor diffusion using 20% PEG 8000 in 0.1 M Tris-HCl (pH 8.5). SHELXD resolves phase problems, while SHELXL refines anisotropic displacement parameters. Data collection at 100 K with synchrotron radiation (λ = 0.98 Å) achieves resolution <1.2 Å .

Q. What strategies address contradictions in reported biological data across studies?

- Case Analysis : Discrepancies in IC values (e.g., 1.2 vs. 5.6 µM) may arise from assay conditions (e.g., serum concentration, incubation time). Meta-analyses recommend standardizing protocols (e.g., 10% FBS, 48h incubation) .

Methodological Challenges

Q. Why do certain synthetic routes yield low enantiomeric excess, and how is this mitigated?

- Root Cause : Racemization occurs during Boc deprotection with TFA. Switching to milder acids (e.g., HCl/dioxane) or using chiral auxiliaries (e.g., Evans’ oxazolidinones) improves enantiomeric excess to >90% .

Q. How are stability and degradation profiles assessed under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.